4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline
描述
4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline is a quinazoline derivative characterized by a 6,7-dimethoxyquinazoline core substituted at position 4 with a hexahydro-1H-1,4-diazepine ring. Quinazolines are heterocyclic compounds widely studied for their pharmacological properties, particularly as kinase inhibitors and receptor antagonists.
属性
分子式 |
C15H20N4O2 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC 名称 |
4-(1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C15H20N4O2/c1-20-13-8-11-12(9-14(13)21-2)17-10-18-15(11)19-6-3-4-16-5-7-19/h8-10,16H,3-7H2,1-2H3 |
InChI 键 |
CCGHJMAPPPBZPU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCNCC3)OC |
产品来源 |
United States |
准备方法
Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time |
|---|---|---|---|---|
| 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 17 g | Butanol | Reflux | 3 hrs |
| N-Formylhomopiperazine | 18.2 g | Butanol | Reflux | 3 hrs |
After cooling, crude crystals are filtered and treated with 9% hydrochloric acid to remove the formyl protecting group, yielding 2-homopiperazino-4-amino-6,7-dimethoxyquinazoline (intermediate).
Intermediate Purification
- Recrystallization solvent : Methanol/ethanol mixture
- Yield : 80.4%
- Melting point : 246–247°C
- Elemental analysis :
Formula C (%) H (%) N (%) C₁₅H₂₁N₅O₂·2HCl·½H₂O (Calc.) 46.74 6.29 18.17 Found 46.44 6.40 17.90
Salt Formation for Pharmaceutical Use
The free base is converted into pharmaceutically acceptable salts to enhance stability and solubility:
Common Salt Derivatives
| Salt Type | Acid Used | Example Application |
|---|---|---|
| Hydrochloride | Hydrochloric acid | Injections, tablets |
| Maleate | Maleic acid | Oral formulations |
| Fumarate | Fumaric acid | Extended-release tablets |
For instance, bunazosin hydrochloride (a derivative) is synthesized by treating the free base with HCl, achieving >99% purity via recrystallization.
Large-Scale Formulation
The compound is formulated into dosage forms using excipients:
Tablet Composition
| Ingredient | Quantity (mg/tablet) | Function |
|---|---|---|
| 4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline | 10 | Active ingredient |
| Corn starch | 200 | Binder |
| Lactose | 300 | Filler |
| Calcium carboxymethylcellulose | 150 | Disintegrant |
Tablets are compression-molded at 100 mg each.
Alternative Acylation Methods
The intermediate can be functionalized with acyl groups for enhanced bioactivity:
Example: 2-Furoyl Derivative Synthesis
| Step | Reagents | Yield | m.p. (°C) |
|---|---|---|---|
| Acylation of intermediate | 2-Furancarboxylic acid, acetone | 70.4% | 278–280 |
| Formula | C (%) | H (%) | N (%) |
|---|---|---|---|
| C₂₀H₂₃N₅O₄·HCl (Calc.) | 55.36 | 5.59 | 16.15 |
| Found | 55.30 | 5.45 | 16.18 |
Quality Control Metrics
Critical parameters for industrial production:
- Purity : ≥98% (HPLC)
- Residual solvents : <0.1% (butanol, methanol)
- Dissolution rate : >85% in 30 min (pH 6.8 buffer)
化学反应分析
Types of Reactions
4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups .
科学研究应用
4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
作用机制
The mechanism of action of 4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets within the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, thereby affecting neuronal signaling and function .
相似化合物的比较
Comparison with Similar Compounds
Quinazoline derivatives exhibit diverse biological activities depending on substitutions at position 4. Below is a comparative analysis of key analogs:
Anilino Derivatives
- AG1478 (4-(3-chloroanilino)-6,7-dimethoxyquinazoline): A reversible EGFR inhibitor, AG1478 promotes neurite outgrowth by blocking EGFR signaling. Its 3-chloroanilino group facilitates strong hydrogen bonding with EGFR’s catalytic domain .
- WHI-P131 (4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline): A selective JAK3 inhibitor (IC₅₀ = 78 µM) with minimal off-target effects. The 4'-hydroxyl group enhances binding to JAK3’s Asp-967 residue, inducing apoptosis in leukemia cells .
Key Difference: The diazepine substituent in the main compound lacks the anilino group’s planar aromatic structure, likely redirecting activity toward non-kinase targets (e.g., G protein-coupled receptors).
Piperazine Derivatives
- Doxazosin (4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline): An α1-adrenoceptor antagonist with nM affinity. The piperazine-benzodioxan moiety mimics norepinephrine’s structure, enabling competitive receptor binding .
- PDGFR Inhibitors (e.g., 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline): Potent PDGFR inhibitors (IC₅₀ = 0.02–0.08 µM) with >10-fold selectivity over other kinases. The piperazine-carbamoyl group optimizes hydrophobic and hydrogen-bond interactions .
Toxicological Considerations
- 4-Amino-2-(4-butanoylhexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline hydrochloride: This analog exhibited reproductive toxicity in rats (TDLo = 1100 mg/kg). The butanoyl group likely contributes to adverse effects via metabolic activation .
- Main Compound: The absence of the butanoyl group suggests a safer profile, though empirical toxicity studies are needed.
Research Findings and Data Tables
Table 1: Comparative Analysis of Quinazoline Derivatives
Table 2: Structural Impact on Activity
| Substituent Type | Conformational Flexibility | Hydrogen-Bonding Capacity | Example Targets |
|---|---|---|---|
| Anilino (AG1478) | Low (planar) | High (NH and Cl groups) | EGFR |
| Piperazine (Doxazosin) | Moderate (six-membered) | Moderate (carbonyl group) | α1-Adrenoceptor |
| Diazepine (Main Compound) | High (seven-membered) | High (two NH groups) | H3 receptor, kinases |
生物活性
4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline, also known as BIX-01294, is a compound that has garnered attention for its biological activities, particularly as a histone lysine methyltransferase inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for BIX-01294 is with a molecular weight of approximately 490.64 g/mol. It features a quinazoline core substituted with a hexahydro-1H-1,4-diazepine moiety and two methoxy groups at positions 6 and 7. The compound is characterized by its solid state and is soluble in DMSO and ethanol at concentrations of 10 mg/mL.
BIX-01294 primarily acts as an inhibitor of histone lysine methyltransferases (HMTs), specifically targeting the G9a/GLP complex. It exhibits a reversible inhibition mechanism with an IC50 value of 1.7 µM for GLP-catalyzed H3K9me3 methylation, indicating its potency in modulating epigenetic processes .
Table 1: Inhibition Potency of BIX-01294 Against Various HMTs
| HMT Target | IC50 (µM) |
|---|---|
| GLP | 1.7 |
| H3K9me3 | 38 |
| PRMT1 | >100 |
| SET7/9 | >100 |
Cancer Research
BIX-01294 has been studied for its role in cancer therapy due to its ability to influence gene expression through epigenetic modifications. It has shown potential in reprogramming neural progenitor cells into induced pluripotent stem cells (iPSCs) in synergy with factors such as Oct3/4 and Klf4 . This suggests its utility in regenerative medicine and cancer biology.
Neurodegenerative Diseases
Recent studies have highlighted the potential of BIX-01294 derivatives in treating Alzheimer's disease (AD). For instance, TKM01, a derivative of BIX-01294, demonstrated inhibitory effects on acetylcholinesterase (AChE) and amyloid-beta (Aβ) accumulation in vitro and in vivo models . The compound was shown to reduce lipid peroxidation and pro-inflammatory cytokines while enhancing antioxidant enzyme levels in zebrafish models of AD.
Case Studies
- Histone Methylation and Cancer : In a study examining the effects of BIX-01294 on cancer cell lines, it was found that treatment led to significant changes in histone methylation patterns, which correlated with altered expression levels of oncogenes and tumor suppressor genes. This suggests that BIX-01294 may serve as a therapeutic agent by reversing aberrant epigenetic modifications associated with cancer .
- Neuroprotection : A study focused on the neuroprotective effects of TKM01 revealed that it effectively decreased AChE activity while increasing levels of superoxide dismutase (SOD) and catalase (CAT). These findings indicate its potential as a treatment option for neurodegenerative disorders characterized by oxidative stress .
常见问题
Advanced Research Question
- Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous dosing (solubility >5 mg/mL) .
- Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) improve aqueous dispersion and sustained release .
- pH adjustment : Solubilize as a hydrochloride salt (pH 3.0) for oral gavage formulations .
Data-Driven Design : Conduct Hansen solubility parameter (HSP) analysis to identify optimal excipients.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
